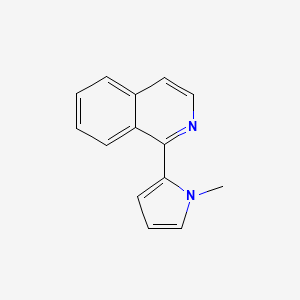![molecular formula C16H17NO2 B14112321 Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14112321.png)
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a dimethylamino group attached to one of the benzene rings and a carboxylate ester group attached to the other benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
科学的研究の応用
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but lacks the biphenyl moiety.
4-Dimethylaminopyridine (DMAP): Contains a dimethylamino group but is based on a pyridine ring.
Methyl 4-(dimethylamino)benzoate: Similar ester functionality but with a simpler aromatic structure.
Uniqueness
Methyl 4’-(dimethylamino)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the biphenyl structure and the dimethylamino group, which confer distinct chemical and physical properties
特性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
methyl 3-[4-(dimethylamino)phenyl]benzoate |
InChI |
InChI=1S/C16H17NO2/c1-17(2)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19-3/h4-11H,1-3H3 |
InChIキー |
OKMFKWAZVQJZEE-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
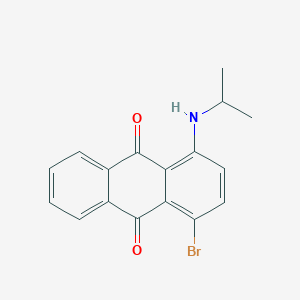
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
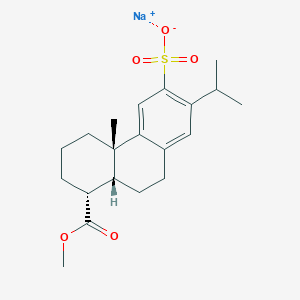
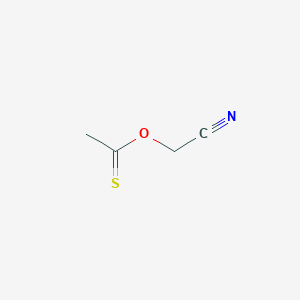
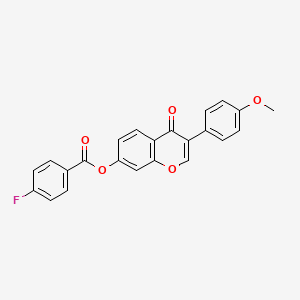
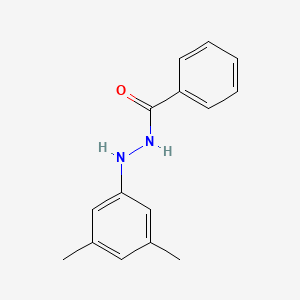
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B14112291.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(1H-indol-2-yl)methanone](/img/structure/B14112292.png)

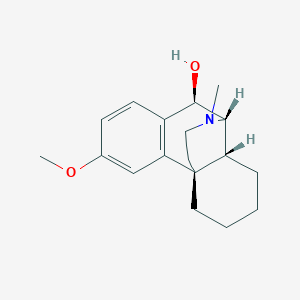
![N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B14112308.png)
